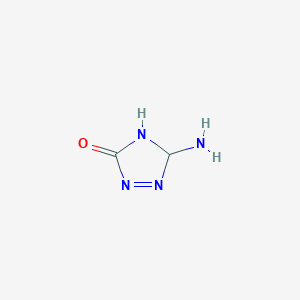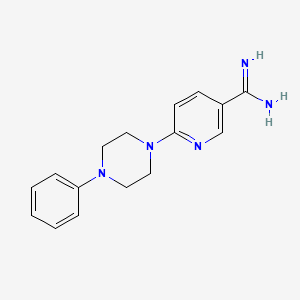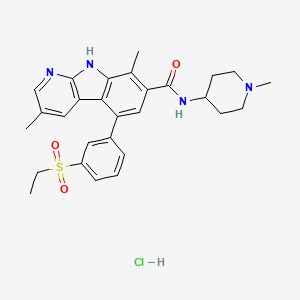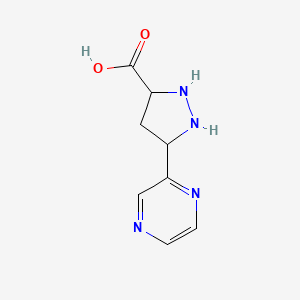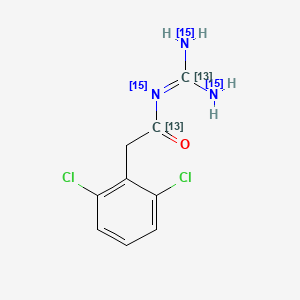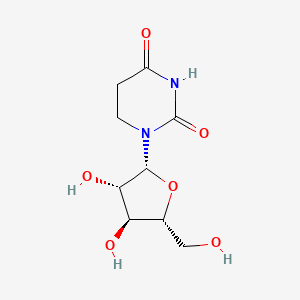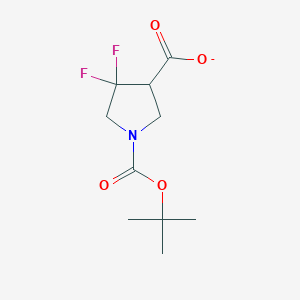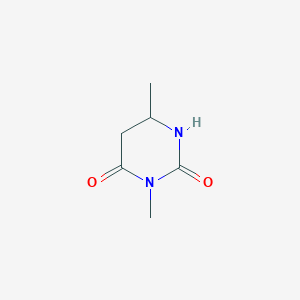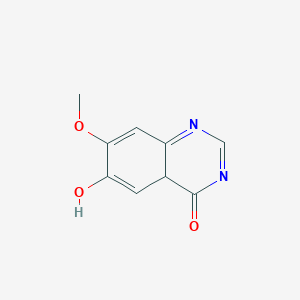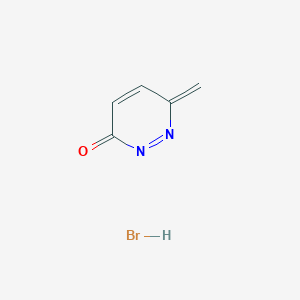![molecular formula C54H94O16 B12362828 (1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12362828.png)
(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,4E,5’S,6S,6’R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6’-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5’,6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[2331]nonacosa-4,18,20-triene-27,2’-oxane]-3-one is a complex organic molecule with multiple hydroxyl groups and a spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spiro structure and the introduction of hydroxyl groups at specific positions. The synthetic route typically starts with simpler precursors that undergo a series of reactions such as cyclization, hydroxylation, and spiro formation. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and spiro structure allow it to form hydrogen bonds and interact with enzymes or receptors. This can lead to modulation of biological pathways, such as inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- (1R,6S)-6-amino-5-oxocyclohex-2-ene-1-carboxylic acid
Uniqueness
This compound is unique due to its complex stereochemistry and multiple hydroxyl groups, which provide a high degree of functionality and reactivity
Properties
Molecular Formula |
C54H94O16 |
|---|---|
Molecular Weight |
999.3 g/mol |
IUPAC Name |
(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one |
InChI |
InChI=1S/C54H94O16/c1-12-26-53(65)51(63)31(5)17-15-14-16-18-38(28-32(6)55)20-22-41-34(8)49(36(10)54(69-41)27-25-30(4)48(70-54)33(7)39(56)13-2)67-42(58)23-19-29(3)44(59)35(9)45(60)50(46(61)47(62)52(53)64)68-43-24-21-40(57)37(11)66-43/h14-16,18-19,23,29-41,43-52,55-57,59-65H,12-13,17,20-22,24-28H2,1-11H3/b15-14+,18-16+,23-19+/t29-,30-,31+,32?,33?,34+,35-,36-,37+,38-,39+,40-,41-,43-,44+,45?,46-,47-,48+,49+,50-,51-,52?,53-,54-/m0/s1 |
InChI Key |
ZJMNECRCNSUGSV-JWPHOFSVSA-N |
Isomeric SMILES |
CCC[C@@]1([C@H]([C@@H](C/C=C/C=C/[C@@H](CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C(C)[C@@H](CC)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C([C@@H]([C@H]([C@@H](C1O)O)O)O[C@H]4CC[C@@H]([C@H](O4)C)O)O)C)O)C)C)CC(C)O)C)O)O |
Canonical SMILES |
CCCC1(C(C(CC=CC=CC(CCC2C(C(C(C3(O2)CCC(C(O3)C(C)C(CC)O)C)C)OC(=O)C=CC(C(C(C(C(C(C(C1O)O)O)OC4CCC(C(O4)C)O)O)C)O)C)C)CC(C)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


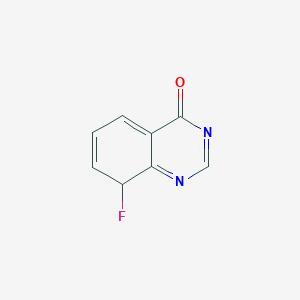
![2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B12362754.png)
